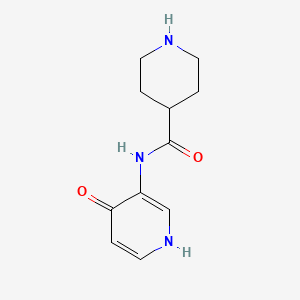

N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and alkaloids .

Mechanism of Action

Target of Action

The primary target of the compound N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide is the DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA .

Mode of Action

This compound interacts with its target, the DNA gyrase, by inhibiting its activity . This inhibition prevents the DNA gyrase from introducing negative supercoils into the DNA, which is a crucial step in DNA replication and transcription .

Biochemical Pathways

The inhibition of DNA gyrase by this compound affects the DNA replication and transcription pathways . This results in the prevention of bacterial growth and proliferation .

Pharmacokinetics

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and proliferation due to the prevention of DNA replication and transcription . This results in bactericidal and antibiofilm activity .

Action Environment

abscessus complex , suggesting that it may be effective in a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide has been found to interact with DNA gyrase, a type of enzyme found in many bacteria . This interaction suggests that this compound may play a role in the regulation of DNA replication, transcription, and repair processes .

Cellular Effects

In cellular studies, this compound has shown bactericidal and antibiofilm activity against Mycobacterium abscessus, a type of nontuberculous mycobacteria . This suggests that this compound may influence cell function by disrupting bacterial growth and biofilm formation .

Molecular Mechanism

This compound appears to exert its effects at the molecular level by inhibiting the activity of DNA gyrase . This inhibition prevents the supercoiling of DNA, a crucial step in DNA replication and transcription . As a result, this compound may cause DNA damage, disrupting normal cellular processes .

Metabolic Pathways

Given its interaction with DNA gyrase, it may be involved in pathways related to DNA replication and transcription .

Preparation Methods

The synthesis of N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperidine derivatives . Industrial production methods focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. It has been studied for its antiviral activity against human coronaviruses, including SARS-CoV-2 . Additionally, piperidine derivatives are widely used in the pharmaceutical industry for designing drugs due to their biological activity . They are also used in the synthesis of biologically active molecules and as intermediates in organic synthesis .

Comparison with Similar Compounds

N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as N-(piperidine-4-yl) benzamide compounds . These compounds also exhibit biological activity and are used in drug design . The uniqueness of this compound lies in its specific structure and the presence of the hydroxypyridinyl group, which may contribute to its distinct biological properties.

Biological Activity

N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique piperidine ring structure substituted with a hydroxypyridine moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is essential for its therapeutic effects. For instance, it binds to the active sites of target enzymes, blocking their function and potentially leading to tumor suppression and modulation of metabolic pathways.

- Antimicrobial Activity : Research indicates that this compound exhibits activity against Mycobacterium tuberculosis, with promising minimum inhibitory concentration (MIC) values suggesting efficacy in treating tuberculosis infections .

Structure-Activity Relationship (SAR)

The SAR studies have focused on modifying the piperidine and hydroxypyridine components to enhance potency and selectivity. For example, variations in substituents on the piperidine ring have been explored to improve pharmacokinetic properties while retaining biological activity.

| Compound | MIC (µM) | Comments |

|---|---|---|

| This compound | 6.3 - 23 | Effective against M. tuberculosis |

| Analog 1 | 2.0 | Improved activity with specific substitutions |

| Analog 2 | 21 | Modest activity; further optimization required |

Study on Antitubercular Activity

A high-throughput screening study evaluated the antitubercular potential of various compounds, including this compound. The results indicated that this compound had an MIC range similar to other known antitubercular agents, making it a candidate for further development .

Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound was tested against several types of cancer cells, showing IC50 values indicating its potential as an anticancer agent:

| Cell Line | IC50 (µM) | Type |

|---|---|---|

| A549 | 4.29 | Lung cancer |

| MCF-7 | 25.76 | Breast cancer |

These findings suggest that the compound could inhibit cell proliferation and induce apoptosis in cancer cells.

Properties

IUPAC Name |

N-(4-oxo-1H-pyridin-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-10-3-6-13-7-9(10)14-11(16)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIXQTGOBQHCKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CNC=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.